physicochemical properties of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
physicochemical properties of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
Abstract: This technical guide provides a comprehensive examination of the (dmbp-dicarboxylic acid). As a functionalized bipyridine ligand, this molecule is of significant interest to researchers in coordination chemistry, materials science, and drug development. Its unique structural features—the steric influence of the 6,6'-dimethyl groups and the dual functionality of the 4,4'-dicarboxylic acid moieties—govern its behavior in solution and the solid state, making a detailed understanding of its properties essential for its application. This document outlines its synthesis, solubility, acid-base characteristics, spectroscopic signature, and electrochemical behavior, supported by field-proven experimental protocols and authoritative references.
Core Molecular Profile and Significance
6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is a bespoke chelating agent designed to impart specific steric and electronic properties to metal complexes. The bipyridine core is a classic bidentate ligand, while the carboxylic acid groups at the 4,4'-positions serve as crucial anchoring points for binding to semiconductor surfaces or for extending coordination networks into metal-organic frameworks (MOFs).[1] The methyl groups at the 6,6'-positions introduce significant steric hindrance around the metal coordination sphere, which can influence the geometry, stability, and reactivity of the resulting complexes.[2] This combination of features makes the molecule a prime candidate for applications such as sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs).[2]
| Property | Value | Source(s) |
| CAS Number | 144342-49-4 | [3][4][5] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [3][4] |
| Molecular Weight | 272.26 g/mol | [3][4] |
| IUPAC Name | 2-[4-carboxy-6-methyl-pyridin-2-yl]-6-methyl-pyridine-4-carboxylic acid | - |
| Appearance | White to off-white powder | [6] |
Synthesis and Purification
The synthesis of dmbp-dicarboxylic acid typically involves the oxidation of its precursor, 4,4',6,6'-tetramethyl-2,2'-bipyridine. The choice of a strong oxidizing agent is critical for the complete conversion of all four methyl groups to carboxylic acids. The purification strategy leverages the pH-dependent solubility of the carboxylic acid functional groups.
Experimental Protocol: Oxidation of Tetramethyl Bipyridine
This protocol is based on established methods for oxidizing methyl-substituted bipyridines.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting material, 4,4',6,6'-tetramethyl-2,2'-bipyridine, in concentrated sulfuric acid.
-
Oxidant Addition: Slowly add a strong oxidizing agent, such as sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄), in portions while stirring in an ice bath to control the initial exotherm.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours to drive the oxidation to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Cool the reaction mixture and carefully pour it into a beaker of ice-cold water. This will precipitate the crude product.
-
Purification by pH-Dependent Recrystallization:
-
Filter the crude solid and wash it with deionized water.
-
Dissolve the solid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to form the soluble sodium dicarboxylate salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1 M HCl) while stirring. The desired product will precipitate as a fine white solid as the solution becomes acidic.
-
-
Final Isolation: Filter the purified solid, wash thoroughly with deionized water to remove residual salts, and dry under vacuum.
Causality and Trustworthiness
The use of a strong oxidizing agent in a highly acidic medium is necessary to overcome the stability of the aromatic methyl groups. The purification process is self-validating; the ability of the compound to dissolve in base and re-precipitate upon acidification confirms the presence of the carboxylic acid groups and effectively separates it from non-acidic starting material or intermediates.
Caption: Workflow for the synthesis and purification of the target compound.
Solubility Profile
The solubility is dictated by the dual nature of the molecule: the hydrophobic bipyridine backbone and the hydrophilic carboxylic acid groups.
| Solvent | Solubility | Rationale |
| Water (pH < 3) | Sparingly Soluble | The molecule is in its neutral, protonated diacid form, which has limited aqueous solubility. |
| Water (pH > 6) | Soluble | Deprotonation of the carboxylic acids to form the dicarboxylate anion significantly increases polarity and water solubility. |
| DMSO, DMF | Soluble | These polar aprotic solvents can effectively solvate both the polar and nonpolar regions of the molecule.[9] |
| Methanol, Ethanol | Moderately Soluble | The alcohol can hydrogen bond with the carboxylic acids, but the bipyridine core reduces overall solubility compared to DMSO.[10] |
| Dichloromethane, Chloroform | Sparingly Soluble | These nonpolar organic solvents are poor at solvating the highly polar carboxylic acid groups.[10] |
Experimental Protocol: Determining Solubility
-
Preparation: Add an excess amount of the compound to a known volume (e.g., 1.0 mL) of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known aliquot of the supernatant. Evaporate the solvent and weigh the residual solid. Alternatively, analyze the concentration of the dissolved compound in the supernatant using UV-Vis spectroscopy with a pre-established calibration curve.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Acid-Base Properties (pKa)
-
Carboxylic Acids (pKa₁ and pKa₂): Expected in the range of pH 2-4. The first deprotonation (pKa₁) will be at a lower pH than the second (pKa₂), as the resulting mono-anion makes the removal of the second proton more difficult.
-
Pyridine Nitrogens (pKa₃ and pKa₄): Expected to be very low (pH < 1). The electron-withdrawing effect of the carboxylic acid groups significantly reduces the basicity of the pyridine nitrogens.
Caption: Stepwise deprotonation pathway of the molecule.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precise mass of the compound in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add small, precise aliquots of the titrant (NaOH) to the solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the maxima of the first derivative of the titration curve (dpH/dV).
Spectroscopic Characterization
Spectroscopic analysis provides the fundamental fingerprint of the molecule, essential for its identification and for studying its interactions with other species.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine rings will appear in the δ 7.5-9.0 ppm range. The methyl protons will be a sharp singlet around δ 2.5-3.0 ppm. The acidic protons of the carboxyl groups may be broad or not observed depending on the solvent.[13][14] |
| ¹³C NMR | Aromatic carbons will be in the δ 120-160 ppm range. The carboxyl carbons will appear downfield, typically δ > 165 ppm. The methyl carbons will be upfield, around δ 20-25 ppm.[15] |
| UV-Vis | In solvents like ethanol or acetonitrile, expect strong absorptions in the UV region (< 350 nm) corresponding to π → π* transitions within the bipyridine aromatic system.[8] |
| Fluorescence | Bipyridine ligands can exhibit fluorescence. The emission wavelength and quantum yield will be sensitive to solvent polarity and pH. Quenching is expected upon coordination to many transition metals.[16] |
| FT-IR | Characteristic vibrational bands include: broad O-H stretch (~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N aromatic stretches (~1400-1600 cm⁻¹).[8] |
Experimental Protocol: UV-Vis Absorbance Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1 µM to 50 µM) in the desired analytical solvent.
-
Measurement: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the analytical solvent to serve as a blank. Record the absorbance spectrum of each working solution, typically from 200 nm to 500 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). According to the Beer-Lambert law, a plot of absorbance at λₘₐₓ versus concentration should be linear, and the slope can be used to determine the molar extinction coefficient (ε).
Electrochemical Behavior
The electrochemical properties of bipyridine-based ligands are central to their function in redox-active systems, such as photocatalysis and solar cells.[17] Cyclic voltammetry (CV) is the primary technique used to probe these properties.
-
Redox Activity: The bipyridine system is redox-active and can be reduced in one-electron steps. The carboxylic acid groups are electron-withdrawing, which will make the ligand more difficult to reduce compared to unsubstituted bipyridine.
-
Metal Complexes: Upon coordination to a metal center, the redox potentials can shift significantly. Often, both metal-centered and ligand-centered redox events can be observed.[17][18]
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated aprotic solvent (e.g., acetonitrile or DMF).
-
Analyte Addition: Dissolve the compound in the electrolyte solution to a final concentration of approximately 1 mM.
-
Cell Assembly: Use a three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement: Scan the potential over a suitable range and at various scan rates (e.g., 20 to 500 mV/s). Record the resulting current as a function of the applied potential. The data can be used to determine reduction and oxidation potentials.
Conclusion
6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is a highly versatile ligand whose physicochemical properties are finely tuned by its specific substitution pattern. Its pH-dependent solubility allows for straightforward purification and processing, while its well-defined coordination sites and steric profile enable the rational design of metal complexes with tailored properties. The spectroscopic and electrochemical signatures provide the necessary tools for its characterization and for monitoring its behavior in complex chemical systems. The protocols and data presented in this guide offer a robust foundation for researchers and developers aiming to leverage this molecule in the advancement of materials science and chemical synthesis.
References
-
PubChem. Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. National Center for Biotechnology Information. Available from: [Link].
-
Donnici, C. L., et al. Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2'-Bipyridines and Improved Routes to 4,4'- and 6,6'- Substituted 2,2'-Bipyridines and Mono-N-Oxide-2,2'-Bipyridine. SciELO. Available from: [Link].
-
Nazeeruddin, M. K., et al. Acid−Base Equilibria of (2,2'-Bipyridyl-4,4'-dicarboxylic acid)ruthenium(II) Complexes and the Effect of Protonation on Charge-Transfer Sensitization of Nanocrystalline Titania. Inorganic Chemistry. Available from: [Link].
-
Kumar, A., et al. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable display applications. RSC Publishing. Available from: [Link].
-
Housecroft, C. E., et al. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions (RSC Publishing). Available from: [Link].
-
Supporting Information for: First Metal Complexes of 6,6'-Dihydroxy-2,2'-bipyridine: From Molecular Wires to Applications in Carbonylation Catalysis. Available from: [Link].
- Google Patents. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
National Center for Biotechnology Information. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. PMC. Available from: [Link].
-
National Center for Biotechnology Information. Coordination polymers and metal-organic frameworks derived from 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine ligands: a personal perspective. PubMed. Available from: [Link].
-
IIETA. Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Available from: [Link].
-
PubChem. 4,4'-Dimethyl-2,2'-bipyridine. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. (PDF) 6,6'-Dimethyl-2,2'-bipyridyl. Available from: [Link].
-
ResearchGate. Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Available from: [Link].
-
SciSpace. Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. Available from: [Link].
-
ACS Publications. Acid−Base Equilibria of (2,2'-Bipyridyl-4,4'-dicarboxylic acid)ruthenium(II) Complexes and the Effect of Protonation on Charge-Transfer Sensitization of Nanocrystalline Titania. Inorganic Chemistry. Available from: [Link].
-
ResearchGate. A Water‐Soluble Fluorescent Probe Derived from Pyridine‐2,6‐Dicarboxylic Acid: Synthesis, Interaction with Ions, and Two‐Photon Microscopy. Available from: [Link].
-
PubChem. 2,2'-Bipyridine-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
LookChem. Factory price 6,6'-Dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid CAS 144342-49-4. Available from: [Link].
-
SpringerLink. Effect of 2,2'-bipyridine-4,4'-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications. Available from: [Link].
-
MDPI. Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. Available from: [Link].
Sources
- 1. Coordination polymers and metal-organic frameworks derived from 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine ligands: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 4. 6,6'-Dimethyl[2,2'-bipyridine]-4,4'-dicarboxylic acid [cymitquimica.com]
- 5. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- | 144342-49-4 [chemicalbook.com]
- 6. 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CAS 4411-80-7: 6,6′-Dimethyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. iieta.org [iieta.org]
- 18. researchgate.net [researchgate.net]
